molecular formula C8H7ClF3N B2824993 3-chloro-N-(2,2,2-trifluoroethyl)aniline CAS No. 351-45-1

3-chloro-N-(2,2,2-trifluoroethyl)aniline

Cat. No. B2824993
CAS RN: 351-45-1
M. Wt: 209.6
InChI Key: RDAKJSKMJRKRQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-N-(2,2,2-trifluoroethyl)aniline is a chemical compound with the molecular formula C8H7ClF3N and a molecular weight of 209.60 . It is used for research purposes .


Synthesis Analysis

The synthesis of 3-chloro-N-(2,2,2-trifluoroethyl)aniline can be achieved by reacting aniline with chlorodifluoroacetone in the presence of a base such as potassium carbonate. Another method involves the reaction of 2,2,2-trifluroethylamine hydrochloride with acetic acid and sodium nitrite in dichloromethane and water .


Molecular Structure Analysis

The molecular structure of 3-chloro-N-(2,2,2-trifluoroethyl)aniline consists of a benzene ring substituted with a chlorine atom and a trifluoroethylamine group .


Chemical Reactions Analysis

3-chloro-N-(2,2,2-trifluoroethyl)aniline can participate in various chemical reactions. For instance, it can undergo an iron porphyrin-catalyzed N-trifluoroethylation with 2,2,2-trifluoroethylamine hydrochloride . This one-pot N–H insertion reaction is conducted via cascade diazotization/N-trifluoroethylation reactions .

Scientific Research Applications

References:

  • Song, H., Han, Q., Zhao, C., & Zhang, C. (2018). Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethyl bromide. Green Chemistry, 20, 1662
  • ChemicalBook. (n.d.). 3-chloro-N-(2,2,2-trifluoroethyl)aniline. Retrieved from here
  • ChemicalBook. (n.d.). 3-chloro-2-fluoro-N-(2,2,2-trifluoroethyl)aniline. Retrieved from here
  • Biosynth. (n.d.). 3-Chloro-N-(2,2,2-trifluoroethyl)aniline. Retrieved from here

Mechanism of Action

The mechanism of action of 3-chloro-N-(2,2,2-trifluoroethyl)aniline in chemical reactions often involves the trifluoroethyl group. For example, in the iron porphyrin-catalyzed N-trifluoroethylation, the trifluoroethyl group is transferred to the aniline .

properties

IUPAC Name

3-chloro-N-(2,2,2-trifluoroethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClF3N/c9-6-2-1-3-7(4-6)13-5-8(10,11)12/h1-4,13H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDAKJSKMJRKRQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-(2,2,2-trifluoroethyl)aniline

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